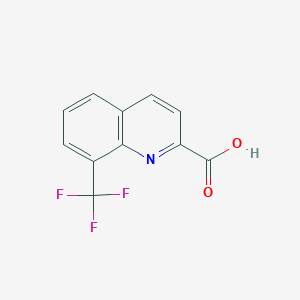

8-(Trifluoromethyl)quinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6-4-5-8(10(16)17)15-9(6)7/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWEWVQVYDBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598273 | |

| Record name | 8-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023815-99-7 | |

| Record name | 8-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and bioactive compounds. The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated quinolines highly sought-after targets in drug discovery. Specifically, 8-(Trifluoromethyl)quinoline-2-carboxylic acid is a key building block for advanced pharmaceutical intermediates.

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen reactions, offering insights into process optimization and validating the trustworthiness of the protocol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary strategic approaches. The most robust and well-documented pathway, which will be the focus of this guide, involves a two-step sequence: first, the construction of the quinoline core with the necessary substituents, followed by a selective oxidation.

Primary Recommended Pathway (Pathway A): This strategy begins with the synthesis of a stable intermediate, 2-methyl-8-(trifluoromethyl)quinoline, via the Doebner-von Miller reaction. The terminal methyl group is then selectively oxidized to the desired carboxylic acid. This approach is favored due to the commercial availability of starting materials and the reliability of the reaction classes involved.

Alternative Pathway (Pathway B): A more direct route would involve a Friedländer annulation, which could theoretically form the quinoline ring and install the carboxylic acid in a single convergent step.[1][2] This would necessitate the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with pyruvic acid. However, the synthesis of the required 2-amino-3-(trifluoromethyl)benzaldehyde starting material is non-trivial and less documented, making this pathway more challenging for scalable and reproducible synthesis.[3]

Therefore, this guide will provide a detailed protocol for the more established and validated Pathway A.

Overall Synthesis Scheme

References

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antimicrobial.[1] The functionalization of this scaffold allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This compound is a compound of significant interest, incorporating two key functional groups that strategically modulate its properties. The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but offers enhanced metabolic stability, increased lipophilicity, and unique electronic properties that can improve target binding affinity.[2] The carboxylic acid (-COOH) group, an ionizable moiety, is crucial for modulating solubility and can serve as a key interaction point with biological targets.

Understanding the fundamental physicochemical properties of a drug candidate is not merely an academic exercise; it is a critical pillar of successful drug discovery and development.[3][4] These properties—including solubility, lipophilicity (LogP/D), and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] Poor physicochemical characteristics are a leading cause of compound attrition during clinical trials.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides field-proven, detailed protocols for the accurate determination of these critical parameters.

Molecular Identity and Core Structural Features

A precise understanding of a molecule's identity is the foundation of all subsequent characterization.

| Property | Data for this compound |

| CAS Number | 1023815-99-7[6] |

| Molecular Formula | C₁₁H₆F₃NO₂ |

| Molecular Weight | 241.17 g/mol [7] |

| Chemical Structure |

While specific experimental data for this exact isomer is limited in public literature, we can infer properties from related structures and established principles. For instance, the isomeric compound 2-(Trifluoromethyl)quinoline-8-carboxylic acid (CAS 588702-63-0) has a calculated XLogP3 of 2.6, providing a useful reference point.[7]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[8] For a drug to be orally bioavailable, it must strike a delicate balance: it must be lipophilic enough to permeate the gut wall but soluble enough to be present in the gastrointestinal fluid.[4] According to Lipinski's "Rule of Five," a well-regarded guideline for drug-likeness, a LogP value not greater than 5 is desirable for oral drug candidates.[9][10]

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of the partition coefficient.[9][11][12] This protocol describes the determination of LogD at a physiologically relevant pH of 7.4.

Workflow for LogD Measurement

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation (Critical Step):

-

Combine equal volumes of 1-octanol and phosphate-buffered saline (PBS, 0.01 M, pH 7.4) in a large separatory funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation.

-

Allow the phases to separate completely. Drain and store each phase separately.

-

Causality: Pre-saturation is essential to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[9]

-

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[10]

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial), combine 2 mL of the pre-saturated PBS and 2 mL of the pre-saturated 1-octanol.

-

Add a small aliquot of the DMSO stock solution (e.g., 20 µL) to achieve a final concentration that is detectable by the chosen analytical method. The final DMSO concentration should be kept low (<1%) to minimize its effect on partitioning.

-

-

Equilibration:

-

Securely cap the vials and agitate them on an orbital shaker for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clear and sharp separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully remove an aliquot from both the aqueous (bottom) and octanol (top) layers.

-

Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be generated for accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogD is the base-10 logarithm of this ratio:

-

D = [Concentration]_octanol / [Concentration]_aqueous

-

LogD = log10(D)

-

-

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is arguably one of the most important physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[13] Low solubility is a major hurdle in drug development, leading to poor bioavailability and challenges in formulation.[14] Solubility can be assessed in two primary ways:

-

Kinetic Solubility: A high-throughput method used in early discovery, where a compound is added from a DMSO stock into an aqueous buffer. It measures the concentration at which precipitation first occurs.[14][15]

-

Thermodynamic Solubility: Considered the true measure of solubility, it is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.[14]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility, providing a definitive value for lead optimization and formulation development.[14][16]

Workflow for Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Causality: Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a truly saturated solution at equilibrium.[16]

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Spin at high speed (e.g., 14,000 x g) for 20 minutes.

-

Filtration: Use a low-binding filter plate or syringe filter (e.g., 0.22 µm PVDF) to remove solid particles.[16]

-

-

-

Quantification:

-

Carefully collect the clear supernatant (the saturated solution).

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

-

-

Result Expression:

-

The solubility is reported in units such as µg/mL or µM.

-

Acid Dissociation Constant (pKa): The Driver of Ionization

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. For this compound, two pKa values are relevant: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the quinoline nitrogen (basic pKa). The ionization state profoundly impacts solubility, permeability, and target binding.[4] For instance, the neutral form is generally more membrane-permeable, while the ionized form is typically more water-soluble.[17]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method, outlined in OECD Guideline 112, is a robust and accurate way to determine pKa values by monitoring pH changes during titration with a strong acid or base.[18][19][20]

Logical Flow for pKa Determination

Caption: Logical flow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Setup and Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed to aid initial dissolution). The final concentration should be in the range of 1-10 mM.

-

-

Titration Procedure:

-

To determine the acidic pKa (carboxylic acid), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa (quinoline nitrogen), first acidify the solution with a known amount of strong acid (e.g., HCl) and then titrate with the standardized strong base.

-

Add the titrant in small, precise increments using an automated burette, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point (the point of steepest slope) is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH value at the half-equivalence point. For polyprotic substances, multiple inflection points and corresponding pKa values will be observed.

-

Spectral Properties for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of this compound.

| Method | Expected Observations | Significance |

| ¹H NMR | Aromatic protons on the quinoline ring (7-9 ppm), a distinct singlet for the proton at the 3-position, and a very broad singlet for the carboxylic acid proton (>12 ppm).[21] | Confirms proton environment and connectivity. |

| ¹³C NMR | Signals for the quinoline carbons, a signal for the carboxylic carbon (165-185 ppm), and a quartet for the CF₃ carbon due to C-F coupling.[21][22] | Confirms the carbon skeleton. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the -CF₃ group.[22] | Directly confirms the presence of the trifluoromethyl group. |

| IR Spectroscopy | A very broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and C-F stretching bands.[21] | Identifies key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. | Confirms molecular weight and formula. |

Note: Spectral data for this compound (CAS 1023815-99-7) is available from specialized chemical data providers.[23]

Conclusion

The physicochemical properties of this compound define its potential as a building block in drug discovery. Its lipophilicity, governed by the trifluoromethyl group, suggests good potential for membrane permeability, while the carboxylic acid and quinoline nitrogen provide ionizable handles to modulate aqueous solubility. A thorough experimental characterization using the robust protocols detailed in this guide is essential for any research program. By understanding and optimizing these fundamental properties, researchers can significantly increase the probability of developing successful drug candidates, saving valuable time and resources in the process.

References

- J Pharm Biomed Anal. 1996 Aug;14(11):1405-13. Interlaboratory study of log P determination by shake-flask and potentiometric methods. ()

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. ([Link])

-

Cambridge MedChem Consulting. LogP/D. ([Link])

-

Protocols.io. (2024). LogP / LogD shake-flask method. ([Link])

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ([Link])

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ([Link])

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ([Link])

-

PubMed Central. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ([Link])

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. ([Link])

-

OECD. Test No. 112: Dissociation Constants in Water. ([Link])

-

RSC Advances. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ([Link])

-

ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. ([Link])

-

ACS Publications. (2014). Design, Synthesis, Physicochemical Studies, Solvation, and DNA Damage of Quinoline-Appended Chalcone Derivative. ([Link])

-

PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. ([Link])

-

Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. ([Link])

-

ChemSynthesis. 2-propyl-8-(trifluoromethyl)quinoline. ([Link])

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. ([Link])

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. ([Link])

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ([Link])

-

mVOC 4.0. Quinoline. ([Link])

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ([Link])

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. ([Link])

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. ([Link])

-

Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. ([Link])

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1023815-99-7 [chemicalbook.com]

- 7. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. asianpubs.org [asianpubs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mVOC 4.0 [bioinformatics.charite.de]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. beilstein-archives.org [beilstein-archives.org]

- 23. This compound(1023815-99-7) 1H NMR [m.chemicalbook.com]

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-2-carboxylic Acid (CAS: 1023815-99-7)

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities.[1] When functionalized with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] These properties make trifluoromethylated quinolines, such as this compound, highly sought-after building blocks in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and structural elucidation to its potential applications in drug discovery, with a focus on the scientific rationale behind its unique characteristics.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physicochemical properties is paramount for any drug development program. The introduction of the trifluoromethyl group at the 8-position of the quinoline ring profoundly influences the electronic and steric properties of the molecule, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| CAS Number | 1023815-99-7 | [3] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |

| Molecular Weight | 241.17 g/mol | [4] |

| Predicted XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Predicted pKa | ~3.5-4.5 (for the carboxylic acid) | Inferred |

| Appearance | Likely a white to off-white solid | Inferred |

The strong electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, potentially influencing its solubility and interactions with biological targets.

Proposed Synthesis: A Modified Doebner-von Miller Approach

Rationale for the Synthetic Strategy

The Doebner-von Miller reaction is well-suited for this target molecule as it allows for the direct introduction of the carboxylic acid precursor at the 2-position. The choice of 2-(trifluoromethyl)aniline as the starting material ensures the correct placement of the trifluoromethyl group at the 8-position of the final quinoline ring.

Caption: Proposed Doebner-von Miller synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)aniline (1 equivalent) and pyruvic acid (1.2 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Addition of Reagents: Slowly add an α,β-unsaturated aldehyde, such as acrolein (1.2 equivalents), to the mixture while stirring. To this, cautiously add a catalytic amount of a strong acid, for instance, concentrated hydrochloric acid or sulfuric acid.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.

-

Isolation and Purification: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, we can predict the key features based on the known spectra of related quinoline-2-carboxylic acids and the influence of the trifluoromethyl group.[7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 13.0 - 14.0 | br s | The acidic proton will appear as a broad singlet at a downfield chemical shift. |

| H3 | ~8.4 | d | Doublet due to coupling with H4. |

| H4 | ~8.2 | d | Doublet due to coupling with H3. |

| H5 | ~8.0 | d | The electron-withdrawing -CF₃ group at position 8 will influence the chemical shifts of the protons on the benzene ring. |

| H6 | ~7.8 | t | Triplet due to coupling with H5 and H7. |

| H7 | ~8.1 | d | Doublet due to coupling with H6. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~168 | Carboxylic acid carbonyl carbon. |

| C2 | ~150 | Carbon bearing the carboxylic acid group. |

| C3 | ~122 | |

| C4 | ~138 | |

| C4a | ~129 | |

| C5 | ~128 | |

| C6 | ~130 | |

| C7 | ~129 | |

| C8 | ~125 (q) | The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |

| C8a | ~148 | |

| -CF₃ | ~124 (q) | The trifluoromethyl carbon will also appear as a quartet with a large C-F coupling constant. |

Mass Spectrometry (Predicted Fragmentation)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern is expected to involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.[7]

| m/z | Proposed Fragment | Description |

| 241 | [M]⁺ | Molecular ion |

| 196 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 172 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 127 | [M - COOH - CF₃]⁺ | Subsequent loss of the trifluoromethyl radical |

The Impact of the 8-Trifluoromethyl Group in a Drug Discovery Context

The strategic placement of a trifluoromethyl group can significantly enhance the drug-like properties of a molecule.[2]

Caption: Influence of the 8-trifluoromethyl group on the properties of the quinoline-2-carboxylic acid scaffold.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.[2]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Interactions: The strong dipole moment of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing the potency and selectivity of the compound.

Potential Pharmacological Applications

Derivatives of quinoline-2-carboxylic acid have demonstrated a wide array of biological activities.[8][9][10] The unique properties conferred by the 8-trifluoromethyl group make this specific scaffold a promising starting point for the development of novel therapeutics in several areas:

-

Oncology: Many quinoline derivatives exhibit anticancer properties by intercalating with DNA or inhibiting key enzymes involved in cell proliferation.[9][11] The enhanced cellular uptake due to increased lipophilicity could make this compound derivatives potent anticancer agents.

-

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs. Furthermore, various quinoline carboxylic acids have shown antibacterial and antiviral activities.[11][12] This scaffold could be explored for the development of new anti-infective agents.

-

Inflammatory Diseases: Some quinoline-4-carboxylic acid derivatives are known to possess anti-inflammatory properties.[10] It is plausible that 2-carboxylic acid analogs could also modulate inflammatory pathways.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established methodologies like the Doebner-von Miller reaction. The strategic incorporation of an 8-trifluoromethyl group is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of new therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates for a range of diseases.

References

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615.

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

- Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559–1568.

- Shaabani, A., Maleki, A., & Mofakham, H. (2008). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society, 5(4), 547-556.

- Ferreira, I., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

-

Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. Retrieved from [Link]

- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Arafa, R. K., & El-Hossary, E. M. (2011).

-

PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved from [Link]

- Al-Majedy, Y. K., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

-

PhotochemCAD. (n.d.). E. Heterocycles E11. 8-Quinoline carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Pfitzinger quinoline synthesis. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

- Different biological activities of quinoline. (2024).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

- Synthesis of 4-hydroxy-8-trifluoromethyl-3-quinoline-carboxylic acid chloride. (n.d.).

-

SpectraBase. (n.d.). 8-(Trifluoromethyl)-2,3-dihydro-4-phenylfuro[3,2-c]quinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Quinolinecarboxylic acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(1023815-99-7) 1H NMR [m.chemicalbook.com]

- 4. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different biological activities of quinoline [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 8-(Trifluoromethyl)quinoline-2-carboxylic acid

Introduction

8-(Trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core, a functional group of significant interest in medicinal chemistry and materials science. The quinoline scaffold is present in numerous pharmaceuticals, and the introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety at the 2-position provides a handle for further synthetic modification.

Given the nuanced effects of these functional groups on the molecule's electronic environment and conformation, unambiguous structural verification is paramount. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound, grounded in the principles of modern analytical chemistry. We will move beyond a simple recitation of data to explain the causal relationships between the molecular structure and its spectroscopic and spectrometric signatures.

Molecular Overview

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₆F₃NO₂

-

Molecular Weight: 241.17 g/mol [1]

-

Structure:

The elucidation process relies on an integrated approach, where each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, with data from one method corroborating the hypotheses drawn from another.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the first critical step, providing the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy.

Expertise & Rationale: For a molecule like this, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically keeps the molecule intact. In positive ion mode, we expect to see the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. This choice minimizes fragmentation, giving a clear indication of the parent mass.

Expected Data

| Ion | Expected m/z (Monoisotopic) | Description |

| [M+H]⁺ | 242.0423 | Protonated molecular ion (Positive Mode) |

| [M-H]⁻ | 240.0278 | Deprotonated molecular ion (Negative Mode) |

| [M-COOH]⁺ or [M-CO₂]⁺ | ~196 or ~197 | Common fragments in quinoline carboxylic acids[2][3] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Analysis: Compare the measured accurate mass of the parent ion to the theoretical mass for C₁₁H₆F₃NO₂ to confirm the elemental composition. Analyze any observed fragments to gain preliminary structural insights. For instance, the loss of 45 Da (COOH) or 44 Da (CO₂) is highly characteristic of a carboxylic acid.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by signatures of the carboxylic acid and the aromatic quinoline ring.

Expertise & Rationale: The most telling feature will be the extremely broad O-H stretching vibration from the carboxylic acid, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[4][5] This broadness is a classic diagnostic feature that distinguishes it from the sharper O-H stretch of an alcohol.[4]

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (dimer) | A very broad and characteristic absorption due to strong hydrogen bonding.[4][6][7] |

| ~1710-1760 | C=O stretch | Carboxylic Acid | Strong, sharp peak. The exact position can be influenced by conjugation with the quinoline ring.[6][7] |

| ~1600, ~1450 | C=C and C=N stretches | Aromatic Quinoline Ring | Multiple sharp bands characteristic of the aromatic system. |

| ~1320-1210 | C-O stretch | Carboxylic Acid | Strong absorption coupled with the O-H bend.[5] |

| ~1100-1250 | C-F stretches | Trifluoromethyl (CF₃) | Typically multiple strong, intense absorptions are expected for the CF₃ group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet is necessary, making this a fast and efficient method.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Rationale: The quinoline ring system will produce a series of signals in the aromatic region (7-9 ppm) of the ¹H NMR spectrum. The electron-withdrawing nature of both the CF₃ group at C8 and the carboxylic acid at C2 will significantly deshield adjacent protons, pushing them downfield. The CF₃ group will also induce through-space or through-bond coupling to nearby protons and carbons, which can be observed in the respective spectra.

Caption: Key structural features and their corresponding NMR probes.

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy

The proton spectrum will show distinct signals for the five aromatic protons on the quinoline ring and a broad signal for the carboxylic acid proton.

Expected Data (¹H NMR in DMSO-d₆)

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 12.0 | broad singlet | - | Highly deshielded, exchangeable proton. |

| H-4 | 8.3 - 8.6 | doublet | ~8.5 | Adjacent to nitrogen and deshielded by the carboxylic acid. Coupled to H-3. |

| H-3 | 8.1 - 8.4 | doublet | ~8.5 | Coupled to H-4. |

| H-5 | 8.0 - 8.3 | doublet | ~7-8 | Peri to the CF₃ group, likely deshielded. Coupled to H-6. |

| H-7 | 7.9 - 8.2 | doublet | ~7-8 | Adjacent to the CF₃-substituted carbon. May show small coupling to fluorine. Coupled to H-6. |

| H-6 | 7.7 - 8.0 | triplet | ~7-8 | Coupled to both H-5 and H-7. |

¹³C NMR Spectroscopy

The carbon spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Expected Data (¹³C NMR in DMSO-d₆)

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Rationale |

| C=O | 165 - 175 | singlet | Typical range for a carboxylic acid carbon conjugated with an aromatic system.[7] |

| C-2, C-4, C-8a | 140 - 155 | singlet or small q/d | Quaternary carbons, often deshielded. C-8a may show coupling to the CF₃ group. |

| CF₃ | 120 - 130 | quartet (¹JCF ~275 Hz) | The large one-bond C-F coupling constant splits the signal into a quartet.[8] |

| C-3, C-5, C-6, C-7, C-4a | 120 - 140 | singlet or small q/d | Aromatic carbons. C-7 and C-8 will be split into quartets due to two- and one-bond coupling to the CF₃ group, respectively. |

¹⁹F NMR Spectroscopy

This is a simple but crucial experiment. It should show a single signal, confirming the presence of only one type of trifluoromethyl group.

-

Expected Data: A singlet around -60 to -65 ppm (relative to CFCl₃).[8]

2D NMR for Definitive Connectivity

Two-dimensional NMR experiments are essential to definitively link the proton and carbon signals, confirming the overall structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between H-3/H-4 and H-5/H-6/H-7, confirming the two isolated spin systems of the quinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Expected key long-range HMBC correlations.

X-ray Crystallography: The Gold Standard

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[9] It determines the precise 3D arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular interactions like the hydrogen-bonded dimers predicted by IR spectroscopy.

Experimental Protocol: Single Crystal Growth

-

Purification: Ensure the compound is of the highest possible purity.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Slow Evaporation: Cover the vial with a perforated cap (e.g., parafilm with pinholes) and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days or weeks can yield diffraction-quality single crystals.[10]

-

Data Collection and Refinement: Mount a suitable crystal on an X-ray diffractometer to collect diffraction data and solve the structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR confirms the presence of key functional groups (carboxylic acid, aromatic ring, CF₃), and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography provides irrefutable confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is foundational for any further research or development involving this compound.

References

-

Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(9), 1057-1063. Available at: [Link]

-

Gany, A., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(2), 247-253. Available at: [Link]

-

Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available at: [Link]

-

da Silva, J. B. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

-

Filarowski, A., et al. (2010). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 77, 53-60. Available at: [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. Available at: [Link]

-

Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3469. Available at: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). HMDB. Available at: [Link]

-

PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. PubChem. Available at: [Link]

-

ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

-

Williamson, M. R. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Gilardi, R. D., & Butcher, R. J. (2010). X-Ray Crystallography of Chemical Compounds. In Comprehensive Nanoscience and Technology. Available at: [Link]

-

American Chemical Society. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

PhotochemCAD. E. Heterocycles E11. 8-Quinoline carboxylic acid. PhotochemCAD. Available at: [Link]

-

ResearchGate. Electronic Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]

-

ResearchGate. X-ray crystallographic structure of compound 8. ResearchGate. Available at: [Link]

-

Tsedik, G. G., et al. (2019). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molbank, 2019(2), M1061. Available at: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

-

ResearchGate. (2008). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. Available at: [Link]

Sources

- 1. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempap.org [chempap.org]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

8-(Trifluoromethyl)quinoline-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Quinoline Carboxylic Acid Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast array of biological activities.[1] When functionalized with a carboxylic acid group, this scaffold gains a critical handle for molecular interactions and further chemical modification, giving rise to the quinoline carboxylic acid class. These compounds have been extensively explored and developed into therapeutics for a wide range of diseases.

This guide focuses on a specific, fluorinated analogue: This compound . The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate physicochemical properties. This group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved potency and pharmacokinetic profiles. This document provides a comprehensive overview of the core molecular features, potential synthetic routes, and the pharmacological landscape relevant to this compound, tailored for researchers and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound. While isomers of this molecule are more widely documented, they share the same fundamental molecular formula and mass. The specific placement of the trifluoromethyl group at the 8-position and the carboxylic acid at the 2-position defines its unique chemical architecture and reactivity.

Quantitative Data Summary

The key identifying and physicochemical properties are summarized in the table below. Note that while the molecular formula and weight are constant across isomers, properties like the CAS number are unique.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₆F₃NO₂ | [2][3] |

| Molecular Weight | 241.17 g/mol | [2][4] |

| CAS Number | 1023815-99-7 | [5] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=O)O | Inferred |

| InChI Key | Inferred from structure | Inferred |

Synthesis and Derivatization Strategies

Plausible Synthetic Pathways

The construction of the core quinoline scaffold is typically achieved through classic named reactions such as the Doebner-von Miller, Combes, or Pfitzinger syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-diketones, or isatins, respectively. For the target molecule, a plausible route would involve a substituted aniline, such as 2-amino-3-(trifluoromethyl)benzaldehyde or a related precursor, undergoing condensation and cyclization.

Experimental Protocol: Conversion to Activated Intermediates and Derivatives

A critical application of this compound in research is its use as a building block for creating esters and amides. This involves a two-step process: activation of the carboxylic acid followed by nucleophilic substitution. The most common activation method is the conversion to an acid chloride.[6][7]

Protocol: Synthesis of Quinoline-2-Carboxamides/Esters

-

Activation Step (Acid Chloride Formation):

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq).[7]

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 8-(Trifluoromethyl)quinoline-2-carbonyl chloride. This intermediate is often highly reactive and is typically used immediately without further purification.

-

-

Derivatization Step (Amide/Ester Formation):

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired nucleophile (an amine or alcohol, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to scavenge the HCl byproduct.[6]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

-

The final product is purified using column chromatography or recrystallization.

-

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the derivatization of this compound.

Caption: General workflow for synthesizing amide and ester derivatives.

Pharmacological Potential and Research Applications

Derivatives of quinoline carboxylic acids are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug discovery programs.[6][8]

Established Activities of the Quinoline-2-Carboxylic Acid Class

-

Anticancer Properties: Numerous quinoline-2-carboxylic acid derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, including prostate and mammary cancer cells.[1][8] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory and Analgesic Activity: The quinoline carboxylic acid scaffold is present in compounds with known anti-inflammatory properties.[6] Studies have shown that certain derivatives can exhibit significant anti-inflammatory effects in cellular assays, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Antimicrobial and Antiviral Potential: This class of compounds has been investigated for its activity against various pathogens. Some derivatives show promising antimicrobial activity, and specific 8-hydroxyquinoline-2-carboxanilides have been screened for activity against influenza viruses.[7][9]

Rationale for 8-(Trifluoromethyl) Substitution

The strategic placement of the -CF3 group at the 8-position is intended to leverage its strong electron-withdrawing nature and steric bulk. This can influence the molecule's conformation, binding affinity to biological targets, and resistance to metabolic degradation (e.g., aromatic hydroxylation). In drug discovery, such modifications are crucial for optimizing lead compounds into viable drug candidates.

Application as a Research Tool

For researchers, this compound serves as a valuable and versatile chemical building block. Its activated derivatives can be used to synthesize libraries of novel compounds for high-throughput screening. For instance, this scaffold could be explored in the development of novel enzyme inhibitors, such as Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, a target for metabolic diseases.[10]

Conclusion and Future Outlook

This compound represents a molecule of significant interest for medicinal chemistry and drug development. While it is a specific and less-common isomer, its structural features—a proven pharmacophore in the quinoline-2-carboxylic acid core combined with the strategic -CF3 modification—make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on the efficient synthesis of this compound and the biological evaluation of its derivatives against a range of therapeutic targets, including cancer, inflammatory disorders, and infectious diseases. The continued exploration of such fluorinated scaffolds is a promising avenue in the quest for novel and more effective medicines.

References

-

PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 4-hydroxy-8-trifluoromethyl-3-quinoline-carboxylic acid chloride.

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

The University of Sydney Library. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 2089649-11-4|6-(Trifluoromethyl)quinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 1023815-99-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Versatility of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, quinoline carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating significant potential in the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of quinoline carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource to inform and guide future discovery efforts in this exciting field.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinoline carboxylic acid derivatives have demonstrated significant promise as anticancer agents, primarily by inhibiting enzymes crucial for cancer cell proliferation and survival.[4] Their mechanisms of action are often centered on the disruption of metabolic pathways or the modulation of key signaling cascades.

A. Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of anticancer activity for many quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[6][7] This pathway is essential for the synthesis of UMP, a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.

Brequinar, a potent DHODH inhibitor containing a quinoline-4-carboxylic acid moiety, serves as a key exemplar.[6] Structural and mechanistic studies have revealed that the carboxylate group of these inhibitors forms critical interactions, such as a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other residues (e.g., Q47) within the DHODH active site.[8] This binding prevents the natural substrate, dihydroorotate, from accessing the enzyme, thereby halting pyrimidine biosynthesis and leading to cell cycle arrest and apoptosis.

Signaling Pathway: DHODH Inhibition by Quinoline Carboxylic Acid Derivatives

Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

B. Structure-Activity Relationship (SAR) for DHODH Inhibition

The potency of quinoline carboxylic acid derivatives as DHODH inhibitors is highly dependent on their substitution pattern. Key SAR insights include:

-

C4-Carboxylic Acid: This group is essential for activity, forming critical interactions with the enzyme's active site.[6]

-

C2-Position: Bulky, hydrophobic substituents at this position are generally required for potent inhibition.[6]

-

Benzo Portion of the Quinoline Ring: Substitutions on this ring can significantly influence activity. For instance, a fluorine atom at the C6 position is often seen in potent inhibitors like brequinar.[6]

C. Other Anticancer Mechanisms

Beyond DHODH, quinoline carboxylic acid derivatives have been shown to exert their anticancer effects through other mechanisms, including:

-

Inhibition of Protein Kinase CK2: Certain 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[9]

-

Induction of Apoptosis and Cell Cycle Arrest: Many derivatives induce apoptosis and arrest the cell cycle in various cancer cell lines, although the precise molecular targets may vary.[3]

-

Inhibition of Tubulin Polymerization: Some derivatives have been found to disrupt the polymerization of tubulin, a critical component of the cytoskeleton, leading to mitotic arrest and cell death.[4]

D. Quantitative Anticancer Activity Data

The in vitro anticancer activity of selected quinoline carboxylic acid derivatives is summarized below:

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Brequinar | DHODH Inhibition | L1210 | - | [6] |

| Analog 41 | DHODH Inhibition | - | 0.00971 | [8][10] |

| Analog 43 | DHODH Inhibition | - | 0.0262 | [8][10] |

| Various | CK2 Inhibition | - | 0.65 - 18.2 | [9] |

| Compound 7c | Not Specified | MCF-7 (Breast) | 1.73 µg/mL | [4] |

| Various | Not Specified | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [4] |

| Kynurenic acid | Not Specified | MCF-7 (Breast) | Significant Growth Inhibition | [11] |

| Quinoline-2-carboxylic acid | Not Specified | MCF-7, HELA (Cervical) | Significant Growth Inhibition | [11] |

| Quinoline-4-carboxylic acid | Not Specified | MCF-7 (Breast) | Significant Growth Inhibition | [11] |

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline carboxylic acid derivatives have a long-standing history in this area, with the fluoroquinolone antibiotics being a prime example. Their activity extends to a broad range of Gram-positive and Gram-negative bacteria.[12]

A. Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of antibacterial action for many quinoline carboxylic acid derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: The Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

B. The Pfitzinger Reaction

The Pfitzinger reaction is another important method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. [8][13][14]

V. Conclusion and Future Directions

Quinoline carboxylic acid derivatives represent a highly versatile and privileged scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them a compelling starting point for the development of novel therapeutics. Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their target enzymes to design more potent and selective inhibitors. [8]* Hybrid Molecules: Combining the quinoline carboxylic acid scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activities.

-

Exploration of Novel Targets: Screening quinoline carboxylic acid libraries against a wider range of biological targets to uncover new therapeutic applications.

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

References

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

He, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468-4489. [Link]

-

Volynets, G. P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

He, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468-4489. [Link]

-

Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2544-2557. [Link]

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 135-151. [Link]

-

Asghari, S., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 25-34. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 114-123. [Link]

-

Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 647. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

-

Al-Omair, M. A., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2478. [Link]

-

Tadesse, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(40), 23831-23853. [Link]

-

Al-Mulla, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18595-18619. [Link]

-

Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(3), 647. [Link]

-

Reddy, B. V. S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12247-12257. [Link]

-

Reddy, B. V. S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12247-12257. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Ascendant Role of 8-(Trifluoromethyl)quinoline-2-carboxylic Acid in Modern Drug Discovery and Beyond: A Technical Guide

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in a vast array of biologically active compounds. Within this esteemed class, 8-(trifluoromethyl)quinoline-2-carboxylic acid and its derivatives have emerged as a focal point of intensive research and development. The strategic incorporation of a trifluoromethyl group at the 8-position imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and potent bioactivity. This in-depth technical guide provides a comprehensive overview of the synthesis, key applications, and future prospects of this versatile molecular framework for researchers, scientists, and drug development professionals. We will delve into its burgeoning role in oncology, infectious diseases, agrochemicals, and cutting-edge imaging technologies, supported by detailed protocols and mechanistic insights.

The Strategic Advantage of the 8-(Trifluoromethyl)quinoline Moiety

The potency and versatility of this compound derivatives stem from the synergistic interplay between the quinoline core and the trifluoromethyl substituent. The quinoline ring system, a bicyclic aromatic heterocycle, provides a rigid scaffold that can be readily functionalized to interact with a multitude of biological targets.

The trifluoromethyl (-CF3) group, in particular, is a powerful tool in modern medicinal chemistry. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond confer several advantageous properties:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This often leads to a longer drug half-life and improved bioavailability.

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Modulation of Physicochemical Properties: The trifluoromethyl group can influence the pKa of nearby functional groups, altering a molecule's solubility and binding characteristics.

These attributes make this compound a highly attractive starting point for the development of novel therapeutics and other advanced chemical entities.

Synthetic Pathways to the 8-(Trifluoromethyl)quinoline Core